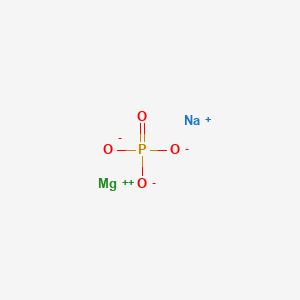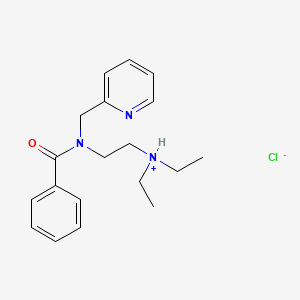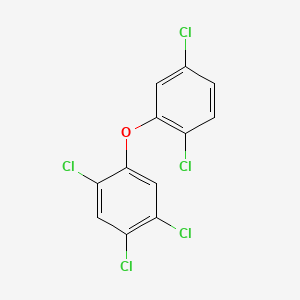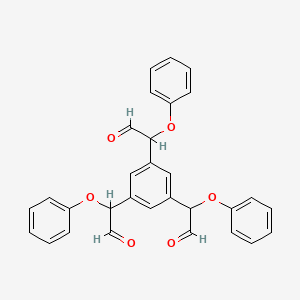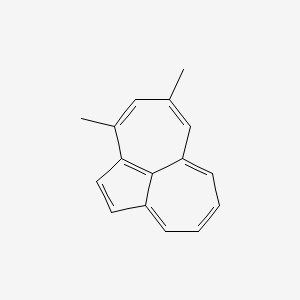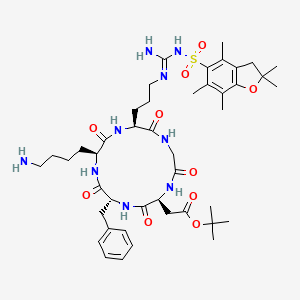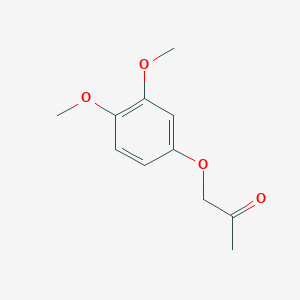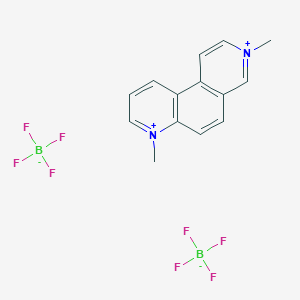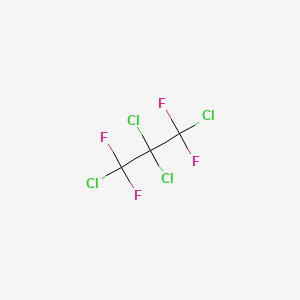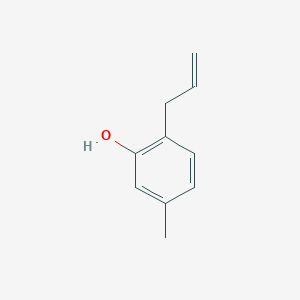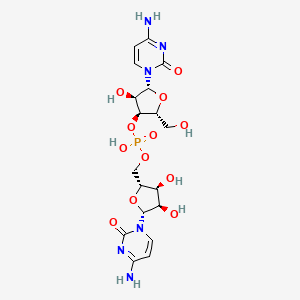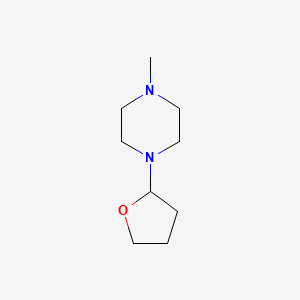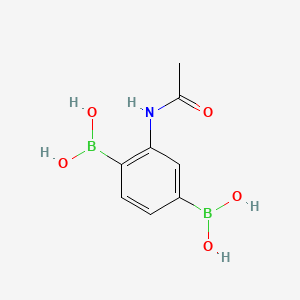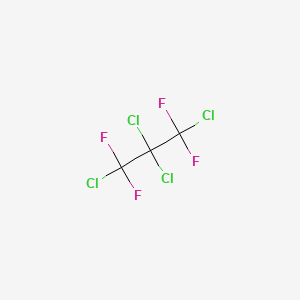
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C3Cl4F4 and a molecular weight of 253.838 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a member of the chlorofluorocarbon (CFC) family. It is also known by its CAS number 677-68-9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound is likely carried out through similar halogenation processes, optimized for large-scale manufacturing. The exact methods and conditions used in industrial settings are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Where one or more halogen atoms are replaced by other atoms or groups.
Reduction Reactions: Where the compound is reduced to form less halogenated derivatives.
Oxidation Reactions: Though less common, it can be oxidized under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen or metals, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield partially halogenated propanes, while reduction reactions may produce less chlorinated or fluorinated derivatives .
Scientific Research Applications
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, though specific applications are limited.
Medicine: Potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- exerts its effects is primarily through its interactions with other molecules. The presence of multiple halogen atoms allows it to participate in various chemical reactions, influencing molecular pathways and targets.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoropropane: Another halogenated propane with similar properties.
1,1,2,2-Tetrachloro-1,2-difluoroethane: Shares similar halogenation but differs in structure and reactivity.
1,1,3,3-Tetrachloro-1,2,2,3-tetrafluoropropane: Very similar in structure but with slight differences in halogen placement.
Uniqueness
Propane, 1,2,2,3-tetrachloro-1,1,3,3-tetrafluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other halogenated propanes .
Properties
CAS No. |
29255-31-0 |
|---|---|
Molecular Formula |
C3Cl4F4 |
Molecular Weight |
253.8 g/mol |
IUPAC Name |
1,2,2,3-tetrachloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3Cl4F4/c4-1(5,2(6,8)9)3(7,10)11 |
InChI Key |
LVULLLDMOZXHRF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)Cl)(C(F)(F)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


